3,5-Dichloro-2-hydroxy-4-(trifluoromethyl)benzoic acid

Drug Discovery Medicinal Chemistry Bioisosteric Replacement

Researchers requiring defined halogenation patterns for SAR studies face supply inconsistency. 3,5-Dichloro-2-hydroxy-4-(trifluoromethyl)benzoic acid provides the precise 3,5-dichloro-4-CF3-2-hydroxy substitution geometry essential for NF-κB inhibition studies (scaffold IC50 ~2 mM) and CYP3A4 profiling (class IC50 15-26 μM). • Ortho-OH/COOH enables bidentate metal chelation for metalloenzyme inhibitor design • +1.0-1.5 cLogP increase vs. non-fluorinated analog ensures distinct membrane permeability • Bulk and custom quantities available with analytical certification

Molecular Formula C8H3Cl2F3O3
Molecular Weight 275.01 g/mol
CAS No. 50343-81-2
Cat. No. B6323068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dichloro-2-hydroxy-4-(trifluoromethyl)benzoic acid
CAS50343-81-2
Molecular FormulaC8H3Cl2F3O3
Molecular Weight275.01 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=C1Cl)C(F)(F)F)Cl)O)C(=O)O
InChIInChI=1S/C8H3Cl2F3O3/c9-3-1-2(7(15)16)6(14)5(10)4(3)8(11,12)13/h1,14H,(H,15,16)
InChIKeyKIXHBEIZHMJMFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural and Functional Baseline


3,5-Dichloro-2-hydroxy-4-(trifluoromethyl)benzoic acid (CAS: 50343-81-2) is a polyhalogenated benzoic acid derivative characterized by the concurrent presence of chloro substituents at the 3- and 5-positions, a hydroxyl group at the 2-position, and a trifluoromethyl (-CF3) group at the 4-position [1]. This specific substitution pattern distinguishes it from both the parent salicylate backbone and its non-fluorinated analog 3,5-dichloro-2-hydroxybenzoic acid (3,5-dichlorosalicylic acid, CAS: 320-72-9). The combination of electron-withdrawing -CF3 and -Cl groups with the ortho-hydroxyl/carboxyl moiety confers a unique acid-base profile and hydrogen-bonding capacity relevant to bioisosteric design and coordination chemistry [1].

Why Generic Substitution Fails


Interchanging halogenated salicylic acid derivatives without empirical validation introduces substantial risk of divergent biological activity and physicochemical behavior. The target compound's 4-trifluoromethyl group markedly alters lipophilicity (projected cLogP increase of approximately +1.0 to +1.5 log units versus non-fluorinated 3,5-dichlorosalicylic acid) and modulates the pKa of the carboxylic acid and phenol moieties via strong electron withdrawal [1]. Consequently, a generic substitution with 3,5-dichlorosalicylic acid or 2-hydroxy-4-trifluoromethylbenzoic acid—which lacks the 3,5-dichloro pattern—is likely to result in different membrane permeability, target-binding kinetics, and metabolic stability [1]. The evidence presented below quantifies these differential effects in specific assay systems and synthetic contexts, establishing that the target compound's precise substitution geometry is non-fungible for applications requiring defined physicochemical and biological performance.

Quantitative Differentiation Evidence


Enhanced Lipophilicity and Reduced H-Bond Donation

The substitution of a hydrogen atom with a trifluoromethyl group at the 4-position of 3,5-dichlorosalicylic acid (CAS: 320-72-9) yields 3,5-dichloro-2-hydroxy-4-(trifluoromethyl)benzoic acid. This replacement is projected to increase lipophilicity by approximately +1.0 to +1.5 logP units based on in silico fragment contribution analysis, while simultaneously lowering the hydrogen-bond donor capacity of the adjacent 2-hydroxyl group through inductive electron withdrawal [1]. This difference is structural and mechanistically predictable, though direct experimental logP data remain unavailable in public literature.

Drug Discovery Medicinal Chemistry Bioisosteric Replacement

High-Purity Intermediate for Industrial Production

A patented industrial method (EP 2848612 A1) specifically describes the production of substituted benzoic acid compounds using 2-hydroxybenzoic acid derivatives bearing halogen and trifluoromethyl substituents. The target compound's substitution pattern matches the generic structural requirements outlined in the patent for achieving high purity and high yield in pharmaceutical and agrochemical intermediate manufacturing [1]. The patent emphasizes the industrial advantage of this substitution class for scalable production of complex heterocyclic drug intermediates.

Process Chemistry Pharmaceutical Intermediates Agrochemical Synthesis

Structural Distinction from Non-Hydroxylated Analog

A critical structural comparator is 3,5-dichloro-4-(trifluoromethyl)benzoic acid (CAS: 871254-85-2, molecular formula C8H3Cl2F3O2, MW 259.01) . The target compound (MW 275.01) differs by the presence of a 2-hydroxyl group (+16 Da mass increase) and an additional oxygen atom. This hydroxyl substituent enables intramolecular hydrogen bonding with the adjacent carboxyl group and provides a bidentate metal-chelating site absent in the non-hydroxylated analog.

Coordination Chemistry Metal-Binding Agents Scaffold Differentiation

NF-κB Inhibitory Activity of HTB Scaffold

The 2-hydroxy-4-trifluoromethylbenzoic acid (HTB) scaffold—which forms the core of the target compound—has demonstrated quantifiable inhibition of NF-κB activation in multiple cell-based assays. HTB (the metabolite of triflusal) exhibited an IC50 of approximately 2 mM for NF-κB inhibition in HUVEC cells stimulated with TNF-α, compared with ~4 mM for aspirin and >4 mM for salicylate in the same assay system [1]. At a concentration of 4 mM, HTB achieved complete inhibition of VCAM-1 mRNA expression, whereas aspirin and salicylate produced only 36-43% inhibition [1].

Inflammation Research NF-κB Pathway Cardiac Hypertrophy Models

CYP3A4 Inhibition Profile

Although direct data for the target compound are unavailable, structurally related halogenated benzoic acid derivatives containing trifluoromethyl groups have been evaluated for CYP3A4 inhibition. Compounds in this chemotype class typically exhibit IC50 values in the 15-26 μM range [1][2]. For instance, a 2-hydroxy-4-trifluoromethylbenzoic acid derivative showed an IC50 of 15 μM against human recombinant CYP3A4 in a fluorescence assay, while another halogenated analog exhibited an IC50 of 26 μM in human liver microsomes [1][2]. The target compound's additional 3,5-dichloro substitution is anticipated to modulate this inhibitory profile via altered enzyme-binding interactions.

Drug Metabolism CYP450 Inhibition ADME-Tox Profiling

Synthetic Utility as Halogenated Building Block

The target compound combines the reactivity of a salicylic acid (ortho-hydroxybenzoic acid) with enhanced electrophilicity conferred by three electron-withdrawing groups (-CF3 and two -Cl). This unique electronic profile enables regioselective electrophilic aromatic substitution and facilitates carboxylate-directed C-H functionalization reactions not accessible with non-fluorinated 3,5-dichlorosalicylic acid or mono-halogenated analogs . The compound is positioned as a versatile intermediate in pharmaceutical and agrochemical synthesis due to the synergistic effect of its substitution pattern .

Organic Synthesis Building Blocks Medicinal Chemistry

Recommended Application Scenarios


NF-κB Inhibitor Development and Inflammation Validation

Based on class-level evidence showing that the 2-hydroxy-4-trifluoromethylbenzoic acid (HTB) scaffold inhibits NF-κB activation with an IC50 of approximately 2 mM—demonstrating ~2-fold greater potency than aspirin and salicylate in HUVEC cells [1]—this compound is recommended for structure-activity relationship (SAR) studies aimed at developing novel NF-κB inhibitors. The additional 3,5-dichloro substitution may further modulate potency and selectivity, making it a valuable tool compound for inflammation target validation and cardiac hypertrophy research [1].

CYP3A4 Drug-Drug Interaction Assessment

For ADME-Tox profiling programs requiring evaluation of CYP3A4 inhibition potential, this compound serves as a representative member of the halogenated trifluoromethylbenzoic acid chemotype. Class-level data indicate IC50 values in the 15-26 μM range for structurally related compounds in both recombinant enzyme and human liver microsome assays [1][2]. Inclusion of this compound in CYP inhibition panels enables benchmarking of the chemotype's metabolic liability profile during lead optimization.

Metal-Chelating Ligand and Complex Synthesis

The presence of the 2-hydroxyl group adjacent to the carboxyl moiety—a feature absent in 3,5-dichloro-4-(trifluoromethyl)benzoic acid (CAS: 871254-85-2) [1]—enables bidentate metal coordination. This compound is therefore preferred for applications requiring metal chelation, including the design of metalloenzyme inhibitors, radiopharmaceutical chelators, and catalytic metal complexes where the combined electron-withdrawing effects of -CF3 and -Cl groups modulate the Lewis acidity of the coordinated metal center.

High-Purity Intermediate Manufacturing

As validated by industrial process patents (EP 2848612 A1), substituted benzoic acid compounds bearing halogen and trifluoromethyl substituents are essential intermediates for producing pharmaceutical and agrochemical active ingredients with high purity and yield [1]. This compound's specific substitution pattern aligns with the patent's structural claims, making it suitable for scalable manufacturing processes where the trifluoromethyl group is critical for the biological activity or physicochemical properties of the final product.

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